molecular formula C7H3BrFNOS B13648290 6-Bromo-4-fluorobenzo[d]isothiazol-3(2H)-one

6-Bromo-4-fluorobenzo[d]isothiazol-3(2H)-one

Katalognummer: B13648290
Molekulargewicht: 248.07 g/mol
InChI-Schlüssel: WTMYLTCXUDVAKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-fluorobenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluorobenzo[d]isothiazol-3(2H)-one typically involves the reaction of 4-fluoroaniline with bromine and sulfur sources under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a catalyst, such as iron(III) chloride. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-fluorobenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-fluorobenzo[d]isothiazol-3(2H)-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Bromo-4-fluorobenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing their virulence and ability to form biofilms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-fluorobenzo[d]isothiazol-3(2H)-one
  • 6-Chloro-4-fluorobenzo[d]isothiazol-3(2H)-one
  • 6-Bromo-4-chlorobenzo[d]isothiazol-3(2H)-one

Uniqueness

6-Bromo-4-fluorobenzo[d]isothiazol-3(2H)-one is unique due to the presence of both bromine and fluorine atoms, which impart specific chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and potential biological activities compared to similar compounds .

Eigenschaften

Molekularformel

C7H3BrFNOS

Molekulargewicht

248.07 g/mol

IUPAC-Name

6-bromo-4-fluoro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H3BrFNOS/c8-3-1-4(9)6-5(2-3)12-10-7(6)11/h1-2H,(H,10,11)

InChI-Schlüssel

WTMYLTCXUDVAKL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C2C(=C1F)C(=O)NS2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.